molecular formula C9H10ClNO2 B3041543 Ethyl 4-chloro-6-methylpyridine-2-carboxylate CAS No. 315494-03-2

Ethyl 4-chloro-6-methylpyridine-2-carboxylate

Cat. No. B3041543
CAS RN: 315494-03-2
M. Wt: 199.63 g/mol
InChI Key: JGEIWLQNEUAPQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-chloro-6-methylpyridine-2-carboxylate is a chemical compound with the CAS Number: 315494-03-2 . It has a molecular weight of 199.64 and its IUPAC name is ethyl 4-chloro-6-methyl-2-pyridinecarboxylate . The compound is typically stored at ambient temperatures .


Molecular Structure Analysis

The InChI code for Ethyl 4-chloro-6-methylpyridine-2-carboxylate is 1S/C9H10ClNO2/c1-3-13-9(12)8-5-7(10)4-6(2)11-8/h4-5H,3H2,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 4-chloro-6-methylpyridine-2-carboxylate is a liquid or low melting solid . Its molecular weight is 199.64 g/mol .

Scientific Research Applications

Intermediate in Organic Synthesis

Ethyl 4-chloro-6-methylpyridine-2-carboxylate is used as an intermediate in organic synthesis . It plays a crucial role in the production of various organic compounds, contributing to the diversity and complexity of organic chemistry.

Synthesis of Trifluoromethylpyridines

This compound is involved in the synthesis of trifluoromethylpyridines . Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients. They have unique physicochemical properties that contribute to their biological activities .

Agrochemical Applications

Trifluoromethylpyridines, synthesized using Ethyl 4-chloro-6-methylpyridine-2-carboxylate, are widely used in the agrochemical industry . More than 50% of the pesticides launched in the last two decades have been fluorinated .

Pharmaceutical Applications

In the pharmaceutical industry, several trifluoromethylpyridine derivatives are used. Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

Synthesis of Fluoro Substituted 6-Phenylnicotinamide

Methyl 6-chloropyridine-3-carboxylate, a compound similar to Ethyl 4-chloro-6-methylpyridine-2-carboxylate, can be used to synthesize fluoro substituted 6-phenylnicotinamide . This compound shows TRPV1 antagonist potency .

6. Synthesis of Retinoid X Receptor (RXR) Ligands Methyl 6-chloropyridine-3-carboxylate can also be used in the synthesis of retinoid x receptor (RXR) ligands . RXR ligands have many clinical applications .

Safety and Hazards

Ethyl 4-chloro-6-methylpyridine-2-carboxylate is classified as an irritant . It’s important to handle this compound with care to avoid skin and eye irritation, and to prevent inhalation .

properties

IUPAC Name

ethyl 4-chloro-6-methylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-3-13-9(12)8-5-7(10)4-6(2)11-8/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEIWLQNEUAPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CC(=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-6-methylpyridine-2-carboxylate

Synthesis routes and methods

Procedure details

A mixture of methyl 6-methylpyridine-2-carboxylate N-oxide (2.29 g), a 4N solution of hydrogen chloride in ethyl acetate (5 ml) and ethyl acetate (15 ml) was stirred at room temperature for 30 minutes. The reaction mixture was concentrated and the resultant residue was combined with phosphorus oxychloride (17.90 g), and stirred at 90° C. for 2 hours with heating. The reaction mixture was concentrated, and the resultant residue was diluted with ice-water and then combined with an aqueous solution of potassium carbonate to make the solution basic. The mixture was extracted with dichloromethane, and the organic phase was dried and concentrated. A solution of the residue obtained and triethylamine (5 ml) in ethanol (50) was heated under reflux for 10 hours. The reaction mixture was concentrated, and the residue was combined with water and ethyl acetate, and the organic phase was isolated, dried and concentrated to obtain the title compound (1.74 g) as a tan oil.
Name
methyl 6-methylpyridine-2-carboxylate N-oxide
Quantity
2.29 g
Type
reactant
Reaction Step One
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solution
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reactant
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5 mL
Type
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15 mL
Type
solvent
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5 mL
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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